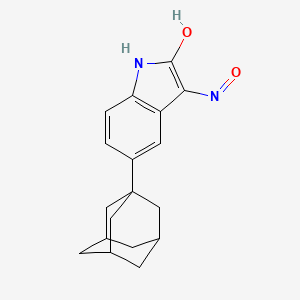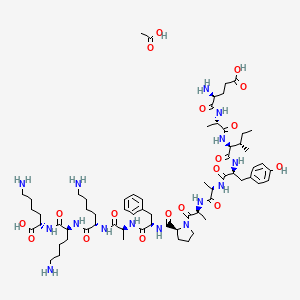
Abl Cytosolic Substrate acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Abl Cytosolic Substrate acetate is a substrate for Abelson tyrosine kinase (Abl), a protein tyrosine kinase involved in various cellular processes, including cell differentiation, division, and adhesion . This compound is used primarily in research settings to study the activity and function of Abl kinase.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Abl Cytosolic Substrate acetate involves the sequential assembly of amino acids to form a peptide chain. The process typically includes:
Solid-phase peptide synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin.
Cleavage and deprotection: Once the peptide chain is complete, it is cleaved from the resin and deprotected to yield the free peptide.
Acetylation: The final step involves acetylating the peptide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Abl Cytosolic Substrate acetate undergoes various chemical reactions, including:
Phosphorylation: Catalyzed by Abl kinase, leading to the addition of a phosphate group to the tyrosine residue.
Hydrolysis: Breaking down the peptide bonds under acidic or enzymatic conditions.
Common Reagents and Conditions
Phosphorylation: Requires ATP and Abl kinase under physiological conditions.
Hydrolysis: Can be achieved using hydrochloric acid or proteolytic enzymes.
Major Products Formed
Phosphorylated peptide: Resulting from the action of Abl kinase.
Amino acids and smaller peptides: Resulting from hydrolysis.
Aplicaciones Científicas De Investigación
Abl Cytosolic Substrate acetate is widely used in scientific research, particularly in the following fields:
Chemistry: Studying the kinetics and mechanisms of peptide phosphorylation.
Biology: Investigating the role of Abl kinase in cellular processes.
Medicine: Developing inhibitors for Abl kinase as potential treatments for diseases like chronic myeloid leukemia.
Industry: Used in the development of diagnostic assays and therapeutic agents.
Mecanismo De Acción
Abl Cytosolic Substrate acetate exerts its effects by serving as a substrate for Abl kinase. The kinase phosphorylates the tyrosine residue in the substrate, which can then be used to study the activity and regulation of Abl kinase. The molecular targets include the ATP-binding site of Abl kinase and the tyrosine residue of the substrate.
Comparación Con Compuestos Similares
Similar Compounds
Abltide: Another substrate for Abl kinase with a similar peptide sequence.
Bcr-Abl substrates: Used to study the fusion protein Bcr-Abl, which is implicated in certain leukemias.
Uniqueness
Abl Cytosolic Substrate acetate is unique due to its specific sequence and acetylation, which make it an ideal substrate for studying Abl kinase activity. Its high purity and stability also contribute to its widespread use in research.
Propiedades
Fórmula molecular |
C66H105N15O18 |
|---|---|
Peso molecular |
1396.6 g/mol |
Nombre IUPAC |
acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C64H101N15O16.C2H4O2/c1-7-36(2)52(78-55(85)39(5)69-56(86)44(68)28-29-51(81)82)62(92)77-49(35-42-24-26-43(80)27-25-42)60(90)70-37(3)53(83)72-40(6)63(93)79-33-17-23-50(79)61(91)76-48(34-41-18-9-8-10-19-41)59(89)71-38(4)54(84)73-45(20-11-14-30-65)57(87)74-46(21-12-15-31-66)58(88)75-47(64(94)95)22-13-16-32-67;1-2(3)4/h8-10,18-19,24-27,36-40,44-50,52,80H,7,11-17,20-23,28-35,65-68H2,1-6H3,(H,69,86)(H,70,90)(H,71,89)(H,72,83)(H,73,84)(H,74,87)(H,75,88)(H,76,91)(H,77,92)(H,78,85)(H,81,82)(H,94,95);1H3,(H,3,4)/t36-,37-,38-,39-,40-,44-,45-,46-,47-,48-,49-,50-,52-;/m0./s1 |
Clave InChI |
ZCSPUDYZOGGOAG-IGTABNFRSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N.CC(=O)O |
SMILES canónico |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



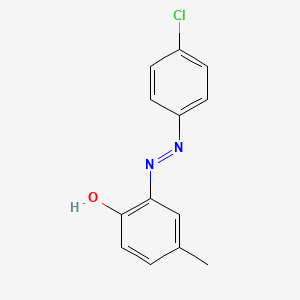
![1H-Pyrrolo[2,3-b]pyridine-3-propanoic acid, a-amino-6-chloro-4-methyl-, (aS)-](/img/structure/B14755632.png)
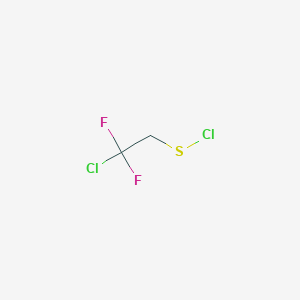
![(1S,4S,5S,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14755643.png)
![9-Azabicyclo[4.2.1]nonane](/img/structure/B14755651.png)


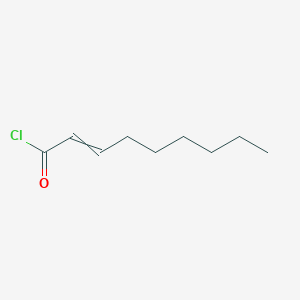
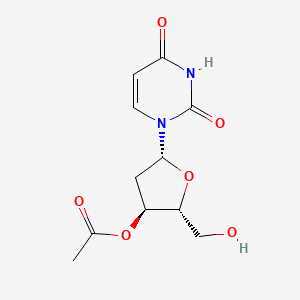
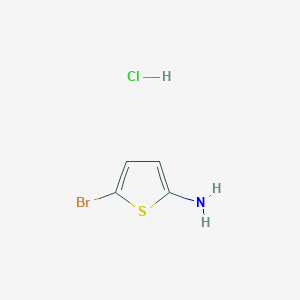

![Pyrazolo[3,4-c]pyrazole](/img/structure/B14755706.png)
